

# A Comparative Guide to the Clinical Outcomes of Proton Beam Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of radiation oncology is continually evolving, with advancements aimed at maximizing tumor control while minimizing treatment-related toxicities. **Proton** beam therapy (PBT), a modality that utilizes the unique physical properties of **proton**s to deliver a highly conformal dose of radiation, has emerged as a significant alternative to conventional photon-based therapies like Intensity-Modulated Radiation Therapy (IMRT). This guide provides an objective comparison of the clinical outcomes of PBT and photon therapy across various cancer types, supported by experimental data from key clinical trials.

# **Data Presentation: A Quantitative Comparison**

The following tables summarize the key clinical outcome data from comparative studies of **proton** beam therapy and photon therapy for several major cancer types.

### **Head and Neck Cancers**

Recent high-level evidence has demonstrated a significant survival benefit for patients with oropharyngeal cancers treated with **proton** therapy compared to traditional radiation.[1] A landmark Phase III trial published in The Lancet showed a 10% improvement in 5-year overall survival for patients receiving PBT.[2][3] Beyond survival, patients treated with **proton**s experienced fewer severe side effects, including less dependence on feeding tubes, reduced difficulty swallowing, and less suppression of the immune system.[1]



| Outcome Metric                       | Proton Beam<br>Therapy (IMPT) | Photon Therapy<br>(IMRT) | Study/Source                          |
|--------------------------------------|-------------------------------|--------------------------|---------------------------------------|
| 5-Year Overall<br>Survival           | 90.9%                         | 81%                      | The Lancet Phase III Trial[1][3]      |
| 3-Year Progression-<br>Free Survival | 82.5%                         | 83%                      | The Lancet Phase III Trial[1]         |
| 5-Year Progression-<br>Free Survival | 81.3%                         | 76.2%                    | The Lancet Phase III Trial[1]         |
| Feeding Tube Dependence              | 26.8%                         | 40.2%                    | The Lancet Phase III Trial[1]         |
| Difficulty Swallowing                | 34%                           | 49%                      | The Lancet Phase III Trial[1]         |
| Dry Mouth                            | 33%                           | 45%                      | The Lancet Phase III Trial[1]         |
| Severe Lymphopenia                   | 76%                           | 89%                      | The Lancet Phase III Trial[1]         |
| Acute Grade 2+ Mucositis             | 7.7%                          | 21.7%                    | MSK Phase 2 Trial<br>(NCT02923570)[4] |
| Acute Grade 2+<br>Dysgeusia          | 7.7%                          | 33%                      | MSK Phase 2 Trial<br>(NCT02923570)[4] |

### **Prostate Cancer**

For localized prostate cancer, the comparative clinical benefits of **proton** therapy are less clear-cut. The large, multi-center Phase III PARTIQoL trial found no significant differences in patient-reported quality of life or tumor control between PBT and IMRT.[5][6] Both modalities were found to be safe and effective, with excellent outcomes in terms of quality of life and cancer control.[5]



| Outcome Metric                                             | Proton Beam<br>Therapy       | Photon Therapy<br>(IMRT)     | Study/Source      |
|------------------------------------------------------------|------------------------------|------------------------------|-------------------|
| 5-Year Progression-<br>Free Survival                       | 93.4%                        | 93.7%                        | PARTIQoL Trial[5] |
| Bowel Function Score<br>(change from baseline<br>at 2 yrs) | -1.6 points                  | -1.9 points                  | PARTIQoL Trial[5] |
| Urinary Function Score (change from baseline at 2 yrs)     | No significant difference    | No significant difference    | PARTIQoL Trial[5] |
| Sexual Function Score (change from baseline at 2 yrs)      | No significant<br>difference | No significant<br>difference | PARTIQoL Trial[5] |

## **Lung Cancer**

In non-small cell lung cancer (NSCLC), the evidence remains mixed. While dosimetric studies consistently show that PBT can reduce the radiation dose to critical organs like the lungs and heart, translating this into a consistent survival benefit has been challenging.[7][8][9] A 10-year follow-up of a randomized trial did not find significant differences in overall survival or local recurrence between the two modalities.[10] However, some studies suggest a potential for reduced toxicity with PBT.[11]



| Outcome Metric                              | Proton Beam<br>Therapy   | Photon Therapy<br>(IMRT) | Study/Source                              |
|---------------------------------------------|--------------------------|--------------------------|-------------------------------------------|
| 3-Year Overall<br>Survival                  | 36.8%                    | 43.0%                    | 10-Year Follow-up of Randomized Trial[10] |
| 5-Year Overall<br>Survival                  | 22.7%                    | 33.1%                    | 10-Year Follow-up of Randomized Trial[10] |
| 10-Year Overall<br>Survival                 | 3.4%                     | 14.6%                    | 10-Year Follow-up of Randomized Trial[10] |
| Median Local<br>Recurrence-Free<br>Survival | 17.2 months              | 21.7 months              | 10-Year Follow-up of Randomized Trial[10] |
| Grade 3+ Radiation Pneumonitis              | More prevalent (p=0.052) | Less prevalent           | 10-Year Follow-up of Randomized Trial[10] |
| Grade 5 Radiation Pneumonitis               | 0 cases                  | 2 cases                  | 10-Year Follow-up of Randomized Trial[10] |
| Grade 2+ Esophageal<br>Adverse Events       | 64.9%                    | 47.8%                    | 10-Year Follow-up of Randomized Trial[10] |

### **Pediatric Cancers**

The strongest consensus for the clinical benefit of **proton** therapy is in the treatment of pediatric malignancies.[12][13] Given the high cure rates and long life expectancy of many children with cancer, minimizing long-term side effects is paramount. A systematic review and meta-analysis of pediatric brain tumor studies found no significant difference in 5-year overall survival between PBT and photon therapy, but a significant reduction in long-term toxicities with PBT.[14][15][16]



| Outcome Metric                     | Proton Beam<br>Therapy              | Photon Therapy<br>(XRT)   | Study/Source                                              |
|------------------------------------|-------------------------------------|---------------------------|-----------------------------------------------------------|
| 5-Year Overall<br>Survival         | No significant difference (OR=0.80) | No significant difference | Meta-analysis[13][14]<br>[16]                             |
| Hypothyroidism                     | Significantly lower (OR=0.22)       | Higher                    | Meta-analysis[13][14]<br>[15]                             |
| Neurocognitive Decline (Global IQ) | Higher IQ level<br>(MD=13.06)       | Lower IQ level            | Meta-analysis[13][14]<br>[16]                             |
| Nausea                             | Lower incidence (p=0.028)           | Higher incidence          | Meta-analysis[15]                                         |
| Risk of Secondary<br>Malignancies  | Expected to be lower                | Higher                    | Pediatric Proton and Photon Therapy Comparison Cohort[17] |

# **Brain Tumors (Adult)**

For adult brain tumors, research is ongoing to determine the precise benefits of **proton** therapy. The primary goal is often to reduce radiation dose to critical brain structures, thereby preserving cognitive function.[18][19][20][21] The NRG-BN005 trial, for instance, is specifically designed to assess whether PBT can better preserve cognitive outcomes in patients with low to intermediate-grade gliomas compared to IMRT.[18][19][20]

| Outcome Metric                                 | Proton Beam<br>Therapy       | Photon Therapy<br>(IMRT)     | Study/Source                    |
|------------------------------------------------|------------------------------|------------------------------|---------------------------------|
| Cognitive<br>Preservation                      | Under investigation          | Under investigation          | NRG-BN005 Trial[18]<br>[19][20] |
| Progression-Free<br>Survival<br>(Glioblastoma) | No significant<br>difference | No significant<br>difference | NCT01854554<br>Trial[22]        |



# **Experimental Protocols**

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the protocols for two key comparative trials.

# PARTIQoL (Prostate Advanced Radiation Technologies Investigating Quality of Life)

- ClinicalTrials.gov Identifier: NCT01617161[23]
- Objective: To compare patient-reported outcomes (quality of life) between proton beam therapy and IMRT for localized prostate cancer.[6][24][25]
- Patient Population: Men with low- or intermediate-risk localized prostate cancer.[25][26]
- Study Design: A multi-center, phase III randomized controlled trial.[25][26]
- Randomization: Patients were randomized 1:1 to either PBT or IMRT.[23]
- Stratification: Stratified by institution, patient age, use of a rectal spacer, and radiation fractionation schedule.[25][26]
- Intervention Arms:
  - Proton Beam Therapy (PBT): Delivered using either passive scattering or pencil beam scanning techniques.
  - Intensity-Modulated Radiation Therapy (IMRT): Standard photon-based IMRT.
- Dosage and Fractionation: Two schedules were permitted:
  - Conventional fractionation: 79.2 Gy in 44 fractions.[25][26]
  - Moderate hypofractionation: 70.0 Gy in 28 fractions.[25][26]
- Primary Endpoint: Change from baseline in the bowel health domain of the Expanded Prostate Index Composite (EPIC) score at 24 months post-treatment.[25][26]



 Secondary Endpoints: Differences in urinary and sexual function, adverse events, and efficacy endpoints.[25][26]

#### NRG-BN005

- ClinicalTrials.gov Identifier: NCT03180502[21]
- Objective: To determine if proton therapy, compared to IMRT, better preserves cognitive function in patients with IDH mutant, low to intermediate-grade gliomas.[18][19][20]
- Patient Population: Patients with World Health Organization (WHO) grade II or III gliomas with an IDH mutation.[27]
- Study Design: A phase II randomized trial.[18][19]
- Randomization: Patients were randomized to either PBT or IMRT.[27]
- Stratification: Based on baseline cognitive function.[27]
- Intervention Arms:
  - Arm 1 (Photon): Photon radiation using IMRT to a dose of 54 Gy.[27]
  - Arm 2 (Proton): Proton radiation to a dose of 54 Gy (RBE).[27]
- Primary Endpoint: To compare the preservation of cognitive outcomes over time as measured by the Clinical Trial Battery Composite (CTB COMP) score.[18]
- Secondary Endpoints: To assess progression-free survival, overall survival, and acute and late adverse events.

# Mandatory Visualization Experimental Workflow for Comparative Radiotherapy Trials





Click to download full resolution via product page



Caption: A generalized workflow for a randomized clinical trial comparing **proton** and photon therapies.

# Differential DNA Damage Response to Proton vs. Photon Radiation



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. New Lancet Phase III Study Shows Proton Therapy Significantly Improves Survival and Reduces Toxicity in Head and Neck Cancers - Marking a Breakthrough in Advanced Cancer Care [prnewswire.com]



- 3. biospace.com [biospace.com]
- 4. mskcc.org [mskcc.org]
- 5. astro.org [astro.org]
- 6. PARTIQoL Trial: IMRT, Proton Therapy Offer Similar Efficacy, Quality of Life in Prostate Cancer | Cancer Nursing Today [cancernursingtoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of proton therapy and intensity modulated photon radiotherapy for locally advanced non-small cell lung cancer: considerations for optimal trial design PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Outcomes Following Proton and Photon Stereotactic Body Radiation Therapy for Early-Stage Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnccn360.org [jnccn360.org]
- 11. Frontiers | Proton versus photon radiation therapy: A clinical review [frontiersin.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Proton or photon? Comparison of survival and toxicity of two radiotherapy modalities among pediatric brain cancer patients: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton or photon? Comparison of survival and toxicity of two radiotherapy modalities among pediatric brain cancer patients: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 15. Proton or photon? Comparison of survival and toxicity of two radiotherapy modalities among pediatric brain cancer patients: A systematic review and meta-analysis | IBA Campus [campus-iba.com]
- 16. researchgate.net [researchgate.net]
- 17. Pediatric Proton and Photon Therapy Comparison Cohort NCI [dceg.cancer.gov]
- 18. NRG-BN005 NRG Oncology [nrgoncology.org]
- 19. NRG-BN005: A Phase II Randomized Trial of Proton vs. Photon Therapy (IMRT) for Cognitive Preservation in Patients with IDH Mutant, Low to Intermediate Grade Gliomas [mdanderson.org]
- 20. NRG-BN005: Proton vs Photon for Gliomas NRG Oncology [nrgoncology.org]
- 21. Proton Beam or Intensity-Modulated Radiation Therapy in Preserving Brain Function in Patients with IDH Mutant Grade II or III Glioma [georgiacancerinfo.org]



- 22. Phase II trial of proton therapy versus photon IMRT for GBM: secondary analysis comparison of progression-free survival between RANO versus clinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. PARTIQoL Clinical Trial [massgeneral.org]
- 25. Prostate Advanced Radiation Technologies Investigating Quality of Life (PARTIQoL): Phase III Randomized Clinical Trial of Proton Therapy vs. IMRT for Localized Prostate Cancer - FCS Hematology Oncology Review [fcshemoncreview.com]
- 26. Setting the Stage: Feasibility and Baseline Characteristics in the PARTIQoL Trial Comparing Proton Therapy Versus Intensity Modulated Radiation Therapy for Localized Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ozarkscancerresearch.org [ozarkscancerresearch.org]
- To cite this document: BenchChem. [A Comparative Guide to the Clinical Outcomes of Proton Beam Therapy in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235717#evaluating-the-clinical-outcomes-of-proton-beam-therapy-in-different-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com